molecular formula C13H23NO3 B6292188 tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate CAS No. 2393850-16-1

tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate

Cat. No. B6292188
CAS RN: 2393850-16-1
M. Wt: 241.33 g/mol
InChI Key: AKXISCNVMTVIOU-UHFFFAOYSA-N
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Description

“tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate” is a chemical compound with the molecular formula C12H21NO3 . It is a useful reagent in the preparation of azetidine and piperidine carbamates .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two methyl groups attached to the same carbon atom . The average mass of the molecule is 227.300 Da and the monoisotopic mass is 227.152145 Da .

Scientific Research Applications

Synthesis of Pim-1 Inhibitors

This compound can be used as a reactant for the synthesis of Pim-1 inhibitors . Pim-1 is a type of protein kinase involved in cell survival and proliferation. Inhibitors of Pim-1 have potential applications in cancer therapy.

Development of GPR119 Agonists

It can also be used in the development of selective GPR119 agonists . GPR119 is a receptor that plays a role in glucose homeostasis and lipid metabolism. Agonists of this receptor are being investigated for the treatment of type II diabetes.

Production of HIV-1 Replication Inhibitors

The compound is a reactant for the production of M-tropic (R5) HIV-1 replication inhibitors . These inhibitors can potentially block the replication of HIV-1, offering a promising approach for HIV treatment.

Creation of HDAC Inhibitors

It’s used in the creation of HDAC inhibitors . HDACs, or histone deacetylases, are enzymes that are targets for cancer treatment due to their role in cell cycle regulation and apoptosis.

Synthesis of 5-HT6 Antagonists

The compound is a reactant for the synthesis of selective 5-HT6 antagonists . 5-HT6 is a subtype of the serotonin receptor, which is a target for the treatment of cognitive disorders including Alzheimer’s disease.

Vinylogous Mannich Reactions

Lastly, it’s a reactant for three-component vinylogous Mannich reactions . These reactions are useful in organic chemistry for the synthesis of various complex molecules.

Safety and Hazards

While specific safety and hazard information for “tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate” is not available in the search results, it is generally advisable to handle all chemical compounds with care, using appropriate personal protective equipment and following safe laboratory practices .

properties

IUPAC Name

tert-butyl 4-formyl-3,3-dimethylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-10(8-15)13(4,5)9-14/h8,10H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXISCNVMTVIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1C=O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate

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